molecular formula C14H17N B14004636 4a,9-dimethyl-3,4-dihydro-2H-carbazole CAS No. 41503-36-0

4a,9-dimethyl-3,4-dihydro-2H-carbazole

Cat. No.: B14004636
CAS No.: 41503-36-0
M. Wt: 199.29 g/mol
InChI Key: IBOZEFAOOFKNIS-UHFFFAOYSA-N
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Description

4a,9-dimethyl-3,4-dihydro-2H-carbazole is a nitrogen-containing heterocyclic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological and pharmacological activities, including antibacterial, antitumor, and antioxidant properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a,9-dimethyl-3,4-dihydro-2H-carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the palladium-catalyzed reaction sequence, which includes intermolecular amination and intramolecular direct arylation . This method is highly regioselective and can be performed under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of magnetically recoverable palladium nanocatalysts supported on green biochar has been reported to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4a,9-dimethyl-3,4-dihydro-2H-carbazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common, especially at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various substituted carbazole derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4a,9-dimethyl-3,4-dihydro-2H-carbazole involves its interaction with specific molecular targets. For instance, it can bind to dihydrofolate reductase, inhibiting its activity and thereby exerting antimicrobial effects . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: The parent compound with a similar structure but lacking the dimethyl substitutions.

    9-Methylcarbazole: A derivative with a single methyl group at the 9-position.

    3,6-Dimethylcarbazole: Another derivative with methyl groups at the 3 and 6 positions.

Uniqueness

4a,9-dimethyl-3,4-dihydro-2H-carbazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethyl groups at the 4a and 9 positions can enhance its stability and modify its interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

41503-36-0

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

4a,9-dimethyl-3,4-dihydro-2H-carbazole

InChI

InChI=1S/C14H17N/c1-14-10-6-5-9-13(14)15(2)12-8-4-3-7-11(12)14/h3-4,7-9H,5-6,10H2,1-2H3

InChI Key

IBOZEFAOOFKNIS-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC=C1N(C3=CC=CC=C23)C

Origin of Product

United States

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